molecular formula C17H15NO4 B6409654 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid CAS No. 1261936-82-6

4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid

Cat. No.: B6409654
CAS No.: 1261936-82-6
M. Wt: 297.30 g/mol
InChI Key: WQNIIDHHCXQOSG-UHFFFAOYSA-N
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Description

Its molecular formula is C17H15NO4, and it has a molecular weight of 297.31 g/mol . This compound is characterized by the presence of a cyclopropylaminocarbonyl group attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety.

Properties

IUPAC Name

4-[3-(cyclopropylcarbamoyl)phenyl]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-15-9-11(4-7-14(15)17(21)22)10-2-1-3-12(8-10)16(20)18-13-5-6-13/h1-4,7-9,13,19H,5-6H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNIIDHHCXQOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691735
Record name 3'-(Cyclopropylcarbamoyl)-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-82-6
Record name 3'-(Cyclopropylcarbamoyl)-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropylaminocarbonyl Intermediate: This step involves the reaction of cyclopropylamine with a suitable carbonyl compound to form the cyclopropylaminocarbonyl intermediate.

    Coupling with Phenyl Ring: The intermediate is then coupled with a phenyl ring through a suitable coupling reaction, such as a Suzuki-Miyaura coupling.

    Introduction of the Hydroxybenzoic Acid Moiety: Finally, the hydroxybenzoic acid moiety is introduced through an esterification or amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

Scientific Research Applications

4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid is unique due to the presence of both the cyclopropylaminocarbonyl group and the hydroxybenzoic acid moiety, which confer distinct chemical and biological properties

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